1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-20-16-8-7-14(10-12(16)6-9-17(20)21)19-24(22,23)11-13-4-2-3-5-15(13)18/h2-5,7-8,10,19H,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPYEMGRDPRZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its implications for therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O3S |
| Molecular Weight | 367.85 g/mol |
| LogP | 4.325 |
| Polar Surface Area | 48.566 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Notably, it has been studied for its potential effects on ion channels, particularly the hERG (human ether-a-go-go-related gene) potassium channel, which plays a crucial role in cardiac repolarization.
hERG Channel Inhibition
Research indicates that compounds similar to this one can inhibit hERG channels, leading to significant impacts on cardiac function. For instance, studies have shown that certain derivatives can block hERG currents in a concentration-dependent manner, which may pose risks for inducing long QT syndrome and other cardiac arrhythmias .
Case Studies and Research Findings
-
Cardiotoxicity Assessment :
- A study involving various compounds demonstrated that hERG channel inhibition could lead to action potential prolongation in cardiomyocytes derived from induced pluripotent stem cells (iPSCs). The IC50 values for hERG inhibition were found to vary significantly among compounds, indicating differing levels of cardiotoxic risk .
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of related sulfonamide compounds highlighted that modifications to the phenyl ring and the sulfonamide group can enhance or reduce biological activity. For example, substituents at the para position of the phenyl ring were shown to influence binding affinity to hERG channels .
- Pharmacological Profile :
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Features
The following table summarizes key structural differences and similarities between the target compound and analogues:
Key Observations
a) Substituent Effects on Tetrahydroquinoline Core
- Alkyl Chain Length: The target compound’s 1-methyl group contrasts with analogues featuring ethyl () or propyl () substituents.
- Chirality : Enantiomers of the thiophene-2-carboximidamide analogue () exhibit distinct optical rotations and biological activities, underscoring the importance of stereochemistry in drug design.
b) Sulfonamide/Amide Modifications
- Aromatic Substituents : The target’s 2-chlorophenyl group differs from 4-methylphenyl () and 3-fluorophenyl () variants. Chlorine’s electron-withdrawing nature may improve binding affinity compared to methyl or fluorine .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide?
- Methodological Answer : A multi-step approach is recommended:
- Step 1 : Sulfonylation of the tetrahydroquinolin-6-amine core using methanesulfonyl chloride under basic conditions (e.g., TEA in DCM).
- Step 2 : Coupling with 2-chlorophenyl derivatives via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(dppf)Cl₂ and XPhos ligand) .
- Step 3 : Optimize reaction time and temperature (e.g., 80°C in dioxane/H₂O) to minimize byproducts. Monitor intermediates via LC/MS .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by HPLC-UV quantification.
- Stability : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products. Compare with predicted pKa (4.37±0.10) to assess pH-dependent stability .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., 2-chlorophenyl vs. 3-chlorophenyl regiochemistry) and tetrahydroquinoline ring conformation.
- HRMS : Validate molecular weight (exact mass ~432.02726 Da) and isotopic patterns .
- FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and aromatic C-Cl vibrations .
Advanced Research Questions
Q. How do substituent variations on the tetrahydroquinoline core affect pharmacological activity?
- Methodological Answer :
- SAR Study : Synthesize analogs with substituents at the 1-methyl or 2-oxo positions. Test in vitro (e.g., enzyme inhibition assays).
- Key Finding : Methyl groups at the 1-position enhance metabolic stability, while 2-oxo groups improve binding affinity (e.g., see N-phenyltetrahydronaphthalene analogs in ).
- Data Table :
| Substituent | IC₅₀ (μM) | Metabolic Stability (t₁/₂) |
|---|---|---|
| 1-Methyl | 0.12 | >120 min |
| 1-H | 0.45 | 60 min |
Q. What strategies resolve contradictions in reported pKa or solubility data?
- Methodological Answer :
- Cross-Validation : Use potentiometric titration (e.g., GLpKa) alongside computational predictions (e.g., ACD/Labs).
- Case Example : Predicted pKa values (4.37±0.10 vs. 8.20±0.10) may reflect ionization at different sites (sulfonamide vs. quinoline nitrogen). Validate via pH-solubility profiling .
Q. How to design a polymorph screening study for this compound?
- Methodological Answer :
- Screening Conditions : Use solvent/antisolvent crystallization (e.g., ethanol/water) at varying temperatures.
- Characterization : Combine PXRD, DSC, and TGA to identify forms. Note that density variations (1.56±0.1 g/cm³ vs. 1.57±0.1 g/cm³) may indicate polymorphic transitions .
Q. What in vitro models are suitable for assessing blood-brain barrier (BBB) penetration?
- Methodological Answer :
- PAMPA-BBB : Measure permeability (Pe) using artificial membrane assays. Compare with PSA values (82.08 vs. 92.78 Ų), where lower PSA correlates with higher BBB penetration .
- Caco-2 Assay : Evaluate efflux ratios to predict P-gp-mediated transport.
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Source 1 : Variations in cell lines (e.g., HEK293 vs. HeLa) may alter receptor expression.
- Source 2 : Impurity profiles (e.g., residual Pd in Suzuki reactions) can interfere with assays. Mitigate via strict QC (ICP-MS for metal analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
